

Understanding the Fluorescence Properties of FITC-DQMD-FMK: A Technical Guide

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Compound of Interest

Compound Name: *Fitc-DQMD-FMK*

Cat. No.: *B1574901*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core fluorescence properties and applications of **FITC-DQMD-FMK**, a fluorescently labeled, irreversible caspase inhibitor. While specific data for the DQMD peptide sequence is limited, this document extrapolates information from closely related and well-characterized FITC-peptide-FMK analogs to offer a comprehensive resource for researchers utilizing this probe for the detection of apoptosis.

Core Principles and Mechanism of Action

FITC-DQMD-FMK is a cell-permeable probe designed to detect the activity of specific caspases within living cells. Its mechanism relies on three key components:

- FITC (Fluorescein isothiocyanate): A widely used green fluorescent dye that allows for the detection of the probe.
- DQMD: A tetrapeptide recognition sequence. While the specific caspase target for DQMD is less common in literature, peptide sequences are designed to mimic the cleavage sites of specific caspases, thereby directing the inhibitor to its target. Similar peptide sequences like DEVD are known to target caspase-3 with high specificity.[\[1\]](#)
- FMK (Fluoromethylketone): An irreversible inhibitor that forms a covalent bond with the cysteine residue in the active site of the target caspase.[\[1\]](#)

The probe is initially non-fluorescent or weakly fluorescent. Upon entering a cell undergoing apoptosis, the DQMD peptide sequence guides the molecule to an active target caspase. The subsequent irreversible binding of the FMK moiety to the caspase's active site leads to the accumulation of the FITC fluorophore within the cell, resulting in a detectable fluorescent signal. This mechanism allows for the specific *in situ* detection of active caspases.[\[1\]](#)

Quantitative Data: Spectral Properties

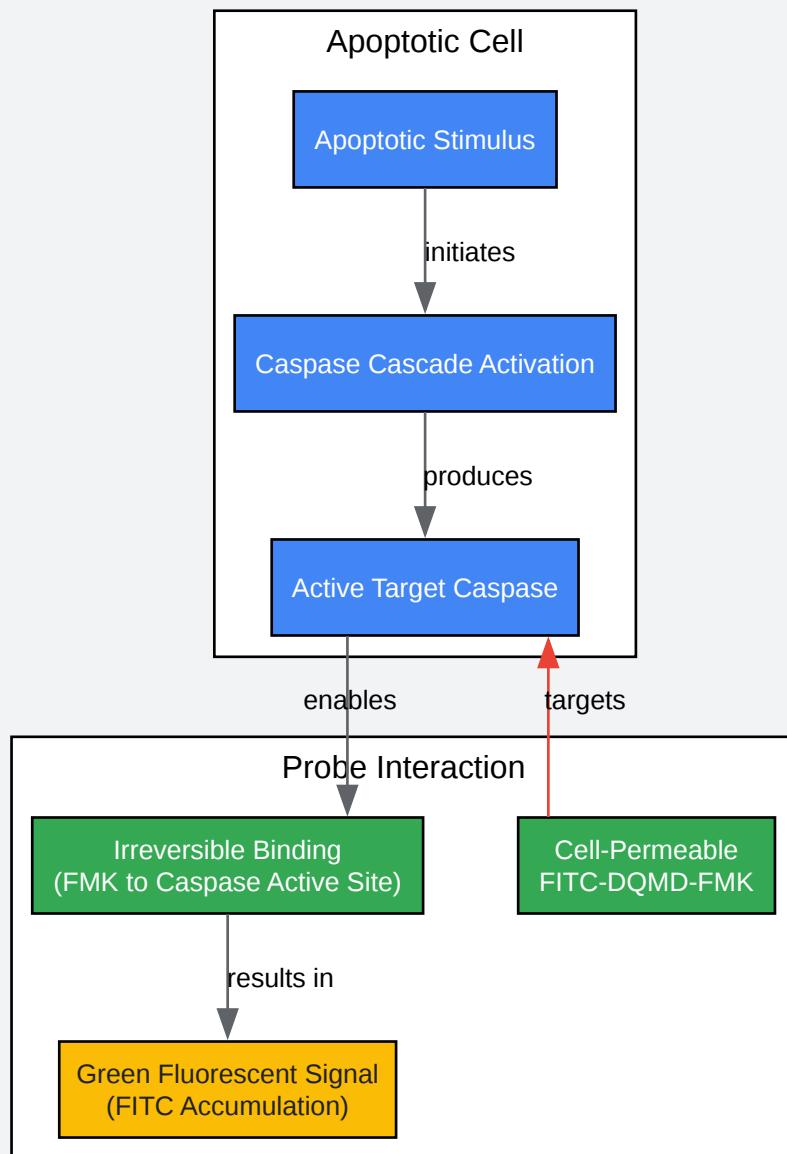
The spectral properties of **FITC-DQMD-FMK** are primarily determined by the FITC fluorophore. The following table summarizes the key quantitative data, estimated from similar FITC-conjugated compounds.

Property	Likely Value	Basis for Estimation
Molecular Weight	~950-1000 g/mol	Based on similar FITC-peptide-FMK compounds (e.g., FITC-C6-DEVD-FMK: 994.99 g/mol). [1]
Excitation Maximum	~485-492 nm	Common to FITC-labeled compounds. [1] [2] [3] [4] [5] [6]
Emission Maximum	~516-535 nm	Common to FITC-labeled compounds. [1] [2] [3] [4] [5] [6]
Solubility	Primarily in DMSO	Standard for peptide-FMK compounds. [1] [7]
Storage	-20°C, protected from light	Standard for FITC-conjugated reagents. [1] [7] [8]

Signaling Pathway and Mechanism of Detection

The detection of apoptosis using **FITC-DQMD-FMK** is contingent on the activation of the caspase cascade, a central event in programmed cell death.

Mechanism of FITC-DQMD-FMK in Apoptotic Cells

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Caption: Mechanism of **FITC-DQMD-FMK** in detecting active caspases.

Experimental Protocols

The following are generalized protocols for using FITC-peptide-FMK probes to detect caspase activity. These should be optimized for specific cell types and experimental conditions.

In Situ Detection of Active Caspases in Suspension Cells by Flow Cytometry

- Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include a negative control of untreated cells and a positive control. An additional control can be prepared by pre-treating cells with a broad-spectrum caspase inhibitor like Z-VAD-FMK before adding the fluorescent probe.[2][3][5][6]
- Cell Preparation: Culture approximately 1×10^6 cells/ml.[2][3][5]
- Probe Incubation: Add **FITC-DQMD-FMK** to each cell suspension at a final concentration of 1-10 μM (optimization may be required). For example, add 1 μl of a 1 mM stock solution to 1 ml of cell culture.[2][3][5][6]
- Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[2][3][5][6]
- Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[2][3][5][6] Resuspend the cell pellet in 0.5 ml of wash buffer (e.g., PBS) and centrifuge again. Repeat the wash step.[2][3][5][6]
- Analysis: Resuspend the final cell pellet in 300-500 μl of wash buffer. Analyze the cells by flow cytometry, using the FL1 channel for FITC detection.[2][3][6]

In Situ Detection of Active Caspases by Fluorescence Microscopy

- Follow Steps 1-5 from the flow cytometry protocol.
- Slide Preparation: After the final wash, resuspend the cells in 100 μl of wash buffer.[3][5][6]
- Mounting: Place a drop of the cell suspension onto a microscope slide and cover with a coverslip.

- **Visualization:** Observe the cells using a fluorescence microscope equipped with a FITC filter set (excitation ~490 nm, emission ~520 nm). Apoptotic cells with active caspases will exhibit a bright green fluorescence, while non-apoptotic cells will show minimal fluorescence.[3][5]
[6]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a caspase activity assay using a FITC-labeled FMK inhibitor.

Experimental Workflow for Caspase Activity Assay

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